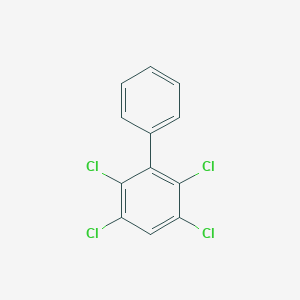

2,3,5,6-Tetrachlorobiphenyl

概要

説明

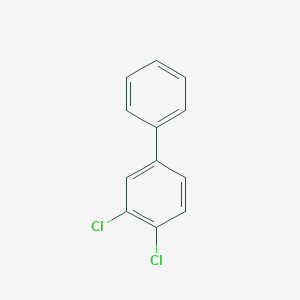

2,3,5,6-Tetrachlorobiphenyl is a chemical compound that is a type of polychlorinated biphenyl (PCB). It is also known as PCB 65 . The chemical formula for this compound is C₁₂H₆Cl₄ .

Molecular Structure Analysis

The molecular structure of this compound consists of a biphenyl where one of the phenyl groups is substituted by chlorines at positions 2, 3, 5, and 6 .科学的研究の応用

1. Environmental Remediation and Degradation

Research has demonstrated the ability of certain microbial strains to cometabolically degrade polychlorinated biphenyls (PCBs) like 2,3,4,5-tetrachlorobiphenyl. For instance, axenic cultures of Ralstonia sp. SA-5 and Pseudomonas sp. SA-6 showcased substantial metabolism of these compounds, especially when biphenyl supplementation was present, though they couldn't utilize tetrachlorobiphenyls as a growth substrate. Notably, Ralstonia sp. SA-5 was particularly effective, degrading about 70% of the PCBs, which marks these strains as among the most versatile PCB-metabolizing organisms reported (Adebusoye et al., 2008). Additionally, studies on the reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl to 2,3,5-trichlorobiphenyl in aqueous media by specific bacterial cultures have shown about 90% conversion with minimal isotopic fractionation, suggesting microbial reductive dechlorination as a viable method for PCB treatment in contaminated sediments (Drenzek et al., 2001).

2. Advanced Material Synthesis

Tetrachlorobiphenyl compounds have been utilized in the synthesis of advanced materials. For instance, 1,4-diiodo-2,3,5,6-tetrakis(p-tert-butylphenyl)benzene, a derivative, was used to synthesize compounds with two low-coordinate phosphorus centers, leading to the creation of novel materials containing two low-coordinate phosphorus centers bridged by a sterically encumbered phenylene unit. These materials hold potential for various applications due to their unique chemical properties (Shah et al., 2000).

3. Environmental Chemistry and Toxicology

Research into the toxicity of polychlorobiphenyl (PCB) compounds, including 2,2',5,5'-tetrachlorobiphenyl, has been significant, establishing relationships between their toxicity and molecular descriptors like quantum chemical, physicochemical, and topological descriptors. Such studies offer crucial insights into the reactivity of PCBs and their environmental impact, helping to predict the toxicity of PCB compounds lacking accurate experimental data (Eddy, 2020).

4. Analytical Chemistry Applications

The electrochemical impedance determination of polychlorinated biphenyls (PCBs) has been enhanced by the use of innovative materials. For instance, a hybrid of single-walled carbon nanotube/pyrenecyclodextrin (SWCNT/PyCD) has been reported as an effective electrochemical impedance sensor for determining PCBs, including 3,3',4,4'-tetrachlorobiphenyl. This work showcases the potential of advanced materials in improving the sensitivity and selectivity of analytical methods for environmental pollutants (Wei et al., 2011).

Safety and Hazards

作用機序

Target of Action

The primary target of 2,3,5,6-Tetrachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

This compound inhibits the PER1 gene by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction disrupts the circadian clock .

Biochemical Pathways

The major microbial biodegradation pathway of this compound involves four specific enzymes: biphenyl dioxygenase (bphA) , dihydrodiol dehydrogenase (bphB) , 2,3-dihydroxybiphenyl dioxygenase (bphC) , and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) . These enzymes are sequentially reported for the oxidative degradation of this compound into chlorobenzoates and 2 .

Result of Action

The result of the action of this compound is the disruption of the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This can have significant impacts on various biological processes regulated by the circadian rhythm.

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, bacterial enrichment cultures developed with Baltimore Harbor (BH) sediments were found to reductively dechlorinate this compound when incubated in a minimal estuarine medium containing short-chain fatty acids under anaerobic conditions with and without the addition of sediment . This suggests that the presence of certain environmental factors can enhance the degradation of this compound.

生化学分析

Biochemical Properties

2,3,5,6-Tetrachlorobiphenyl is known to interact with several biomolecules. It has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . It also interacts with the estrogen receptor, a nuclear hormone receptor involved in the regulation of eukaryotic gene expression .

Cellular Effects

The cellular effects of this compound are primarily due to its interactions with various biomolecules. For instance, its interaction with the estrogen receptor can influence cell function by altering gene expression . Detailed information on its effects on specific cell signaling pathways, gene expression, and cellular metabolism is currently limited.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and subsequent changes in gene expression. For example, it inhibits the expression of the core circadian component PER1, thereby regulating the circadian clock

特性

IUPAC Name |

1,2,4,5-tetrachloro-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-6-9(14)12(16)10(11(8)15)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAYIQLVUNIICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074136 | |

| Record name | 2,3,5,6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33284-54-7 | |

| Record name | PCB 65 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33284-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7XE9G6462 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

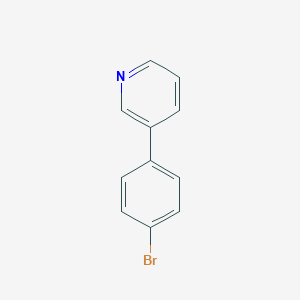

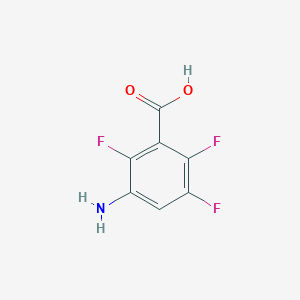

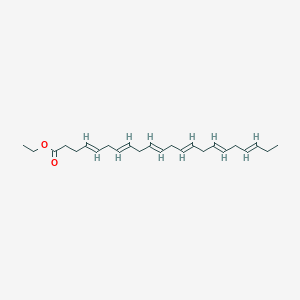

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

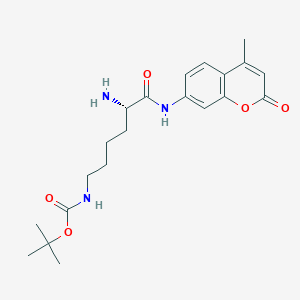

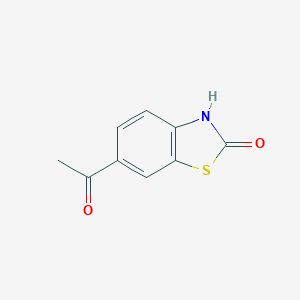

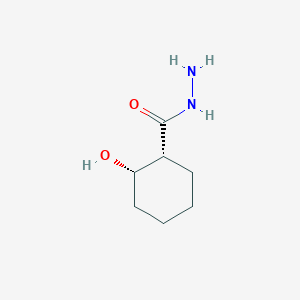

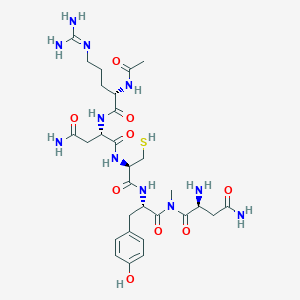

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)

![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)

![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)